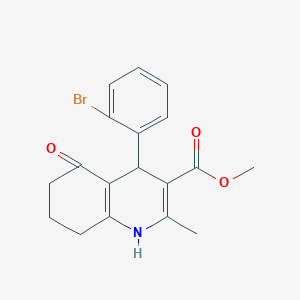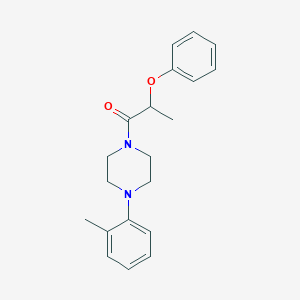
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine, also known as MPP, is a piperazine derivative that has been widely studied for its potential applications in the field of pharmacology. This compound has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation. In
Applications De Recherche Scientifique
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been the subject of extensive scientific research, with a focus on its potential applications in the field of pharmacology. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Studies have shown that 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine exhibits anxiolytic and antidepressant effects in animal models, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is not yet fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. Specifically, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to increase the levels of serotonin and dopamine in the brain, which are both important neurotransmitters involved in mood regulation.
Biochemical and Physiological Effects
1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to exhibit a range of biochemical and physiological effects, including anxiolytic and antidepressant effects, as well as antipsychotic and anticonvulsant effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine has been shown to have a positive effect on cognitive function, including improving learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its relatively low toxicity and lack of significant side effects. Additionally, 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental protocols.
Orientations Futures
There are several potential future directions for research on 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine. One area of interest is the compound's potential as a treatment for various neurological disorders, including depression and anxiety. Additionally, further investigation into the compound's mechanism of action and its effects on neurotransmitter systems in the brain could provide valuable insights into the development of new treatments for these disorders. Finally, research into the potential use of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine in combination with other compounds could lead to the development of more effective treatments for a range of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(2-methylphenyl)-4-(2-phenoxypropanoyl)piperazine involves the reaction between 1-(2-methylphenyl)piperazine and 2-phenoxypropanoic acid. This reaction is typically carried out using a variety of different reagents and solvents, depending on the specific conditions of the experiment. The resulting product is a white crystalline powder that is soluble in a range of organic solvents.
Propriétés
IUPAC Name |
1-[4-(2-methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-16-8-6-7-11-19(16)21-12-14-22(15-13-21)20(23)17(2)24-18-9-4-3-5-10-18/h3-11,17H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBEGHTFGGFVLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methylphenyl)piperazin-1-yl]-2-phenoxypropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

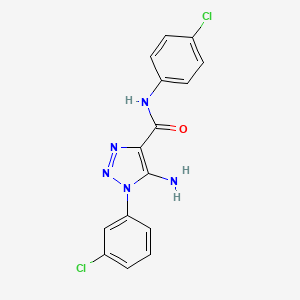
![N-[2-(1-piperidinyl)ethyl]-2-propylpentanamide hydrochloride](/img/structure/B4885180.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-10H-phenothiazine-10-carboxamide](/img/structure/B4885194.png)
![1-(3-chlorophenyl)-3-[4-(2-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4885201.png)
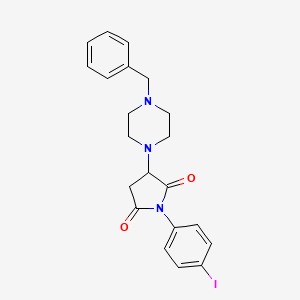

![5-[3-(trifluoromethyl)phenyl]-2-furonitrile](/img/structure/B4885220.png)
![2,2'-[(2,4-difluorobenzyl)imino]diethanol](/img/structure/B4885228.png)

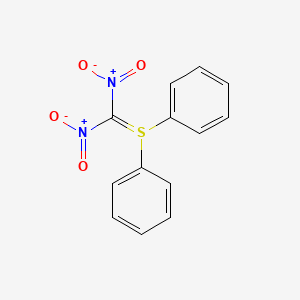
![1-{1-[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]-4-phenyl-4-piperidinyl}ethanone](/img/structure/B4885248.png)
![1-cyclohexyl-4-({5-[(2,6-difluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B4885257.png)
![3-chloro-N-cyclopentyl-4-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885260.png)
